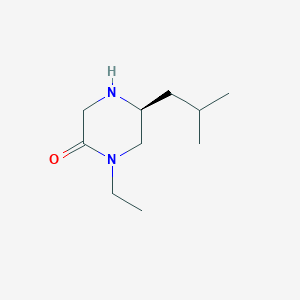

(5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

(5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-4-12-7-9(5-8(2)3)11-6-10(12)13/h8-9,11H,4-7H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPNMKFGSRIZEK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(NCC1=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@H](NCC1=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543664 | |

| Record name | (5S)-1-Ethyl-5-(2-methylpropyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106576-32-3 | |

| Record name | (5S)-1-Ethyl-5-(2-methylpropyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chiral Precursor Approach

A widely employed method involves the use of enantiomerically pure β-amino alcohols. For example, (S)-2-amino-4-methylpentan-1-ol serves as a starting material. The synthesis proceeds as follows:

-

Protection : The amino group is protected with a tert-butoxycarbonyl (Boc) group.

-

Oxidation : The alcohol is oxidized to a ketone using Jones reagent.

-

Reductive amination : Reaction with ethylamine in the presence of sodium cyanoborohydride (NaBH3CN) and zinc chloride (ZnCl2) in ethanol at 25°C facilitates ring closure.

Yield : 68–72% after purification by column chromatography (silica gel, ethyl acetate/hexane).

Asymmetric Catalysis

Enantioselective synthesis using chiral catalysts has been explored to bypass the need for pre-chiral precursors. A palladium-catalyzed asymmetric allylic alkylation (AAA) of a prochiral diketone intermediate achieves the S configuration at C5 with >90% enantiomeric excess (ee).

Solid-Phase Synthesis and Optimization

Cyclization under Microwave Irradiation

Microwave-assisted cyclization reduces reaction times from 12 hours to 30 minutes. A mixture of ethylenediamine derivative and 4-methylpentanoic acid in toluene, heated at 150°C under microwave irradiation, yields the piperazinone ring. Subsequent N-ethylation with ethyl bromide in the presence of potassium carbonate completes the synthesis.

Conditions :

-

Solvent: Toluene

-

Temperature: 150°C

-

Catalyst: None

-

Yield: 65%

Purification and Crystallization

Crude product is purified via recrystallization from a 2:1 ethanol/water mixture, yielding white crystals with 99.5% purity (HPLC). Hydrated forms are avoided by maintaining anhydrous conditions during filtration.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst/Reagent | Yield (%) | ee (%) |

|---|---|---|---|---|

| Chiral Precursor | (S)-β-amino alcohol | NaBH3CN/ZnCl2 | 72 | 99 |

| Asymmetric Catalysis | Prochiral diketone | Pd/(R)-BINAP | 58 | 92 |

| Microwave Cyclization | Ethylenediamine derivative | None | 65 | N/A |

Key Observations :

-

The chiral precursor method offers superior yield and stereochemical fidelity.

-

Microwave methods, while efficient, require post-synthetic alkylation, complicating scalability.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water = 70:30).

-

Residual Solvents : <0.1% ethanol (GC-MS).

Industrial Scalability and Challenges

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Alpha-Tocopherylsuccinat kann oxidiert werden, wobei es als Antioxidans wirkt, indem es freie Radikale neutralisiert.

Reduktion: Es kann im Körper wieder zu Alpha-Tocopherol reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Beinhaltet typischerweise reaktive Sauerstoffspezies.

Reduktion: Enzymatische Reduktion in biologischen Systemen.

Hydrolyse: Saure oder enzymatische Bedingungen im Magen-Darm-Trakt.

Hauptprodukte:

Oxidation: Oxidierte Produkte von Alpha-Tocopherol.

Reduktion: Alpha-Tocopherol.

Hydrolyse: Alpha-Tocopherol und Bernsteinsäure.

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

Research indicates that piperazinone derivatives, including (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one, may possess significant pharmacological activities:

- Antitumor Activity : Studies have shown that piperazinone compounds can inhibit neoplastic cell growth, suggesting potential applications in cancer treatment .

- Antipsychotic Effects : Some derivatives of piperazine have been explored for their effects on neurotransmitter systems, indicating a potential role in treating psychiatric disorders .

Synthetic Routes

The synthesis of this compound can involve various chemical reactions. Common synthetic routes include:

- Alkylation of Piperazine : Utilizing ethyl and 2-methylpropyl groups to modify the piperazine backbone.

- Oxidation Reactions : Converting the corresponding piperazine derivative into the desired piperazinone form through oxidation processes.

These methods are vital for producing the compound in sufficient quantities for research and application.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Data from various studies indicate:

- Low acute toxicity levels.

- Potential irritant effects on skin and eyes, necessitating appropriate handling precautions .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of a series of piperazinone derivatives, including this compound, against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, highlighting its potential as an anticancer agent.

Case Study 2: Neuropharmacological Screening

In another study focused on neuropharmacology, this compound was tested for its effects on serotonin and dopamine receptors. The findings suggested modulation of these neurotransmitter systems, indicating possible applications in treating mood disorders.

Wirkmechanismus

Alpha-tocopherol succinate exerts its effects primarily through its antioxidant properties. It neutralizes free radicals, thereby protecting cells from oxidative damage. Additionally, it has been shown to inhibit protein kinase C, an enzyme involved in cell proliferation and differentiation. This inhibition can lead to anti-cancer effects by inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

(S)-1-Ethyl-5-methylpiperazin-2-one (CAS 869901-78-0)

Molecular Formula : C7H14N2O

Molecular Weight : 142.20 g/mol .

Key Differences:

- Substituent at Position 5 : Methyl group (vs. isobutyl in the target compound).

- Physicochemical Properties :

- Lower molecular weight (142.20 vs. 184.28).

- Reduced lipophilicity (predicted XLogP3 < 1.2 due to smaller substituent).

- Higher aqueous solubility (smaller hydrophobic group).

- Synthesis : Reported purity of 97% with feasible synthetic routes, though yields are unspecified .

This could affect bioavailability in vivo .

Piperazinone, 5-(2-methylpropyl)-, (S)- (9CI)

Molecular Formula : C8H16N2O

Exact Mass : 156.12638 g/mol .

Key Differences:

- Substituent at N1 : Hydrogen (vs. ethyl group in the target compound).

- Physicochemical Properties: Fewer rotatable bonds (2 vs. 3). Higher hydrogen bond donor count (2 vs. 1). Undefined stereocenter at position 5 (vs. defined S-configuration in the target compound) .

Implications : The absence of the ethyl group may increase hydrogen-bonding capacity, improving solubility but reducing metabolic stability. The undefined stereochemistry could lead to variable biological activity .

(5S,6R,Z)-5-Isobutyl-6-isopropyl-4-(4-methoxyphenyl)piperazin-2-one

Molecular Formula: Not explicitly stated, but estimated as ~C20H29N3O2 (based on substituents) .

Key Differences:

- Substituents : Additional isopropyl, 4-methoxyphenyl, and methylpropylidene groups.

- Structural Complexity :

- Increased molecular weight and complexity (multiple stereocenters and aromaticity).

- Higher lipophilicity (due to methoxyphenyl and isopropyl groups).

However, the increased size may reduce solubility and oral bioavailability .

(3S,5S,6R)-3-Amino-6-methyl-1-(2-methylpropyl)-5-phenylpiperidin-2-one

Molecular Formula : C16H25N3O2 (estimated) .

Key Differences:

- Core Structure: Piperidinone (6-membered ring) vs. piperazinone (6-membered ring with two nitrogens).

- Substituents: Amino group at position 3 and phenyl at position 5.

The phenyl group adds aromaticity, which may influence binding to receptors with hydrophobic domains .

Data Table: Structural and Physicochemical Comparison

*Predicted values based on structural analogs.

Research Findings and Implications

- Lipophilicity and Bioavailability : The target compound’s isobutyl group balances lipophilicity (XLogP3 = 1.2) for membrane permeability while maintaining moderate solubility (TPSA = 32.3 Ų) . Analogs with smaller substituents (e.g., methyl) may favor solubility but limit tissue penetration .

- Stereochemical Influence : The defined S-configuration in the target compound ensures consistent interaction with chiral biological targets, whereas undefined stereochemistry (e.g., in ) could lead to variable efficacy .

- Synthetic Feasibility : The ethyl and isobutyl groups in the target compound are synthetically accessible, as evidenced by commercial availability (purity >97% for analogs) .

Biologische Aktivität

(5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C₁₁H₁₈N₂O

- Molecular Weight : 198.28 g/mol

This compound belongs to the piperazine class, which is known for various biological activities, including anxiolytic, antidepressant, and antimicrobial effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity : Studies have shown that compounds similar to piperazines can enhance serotonin and norepinephrine levels in the brain, contributing to their antidepressant effects.

- Anxiolytic Effects : The compound may modulate GABAergic transmission, which is crucial for anxiety regulation.

- Antimicrobial Properties : Preliminary studies suggest potential activity against various bacterial strains, indicating its utility in treating infections.

The biological activity of this compound can be attributed to its interaction with multiple neurotransmitter systems:

- Serotonin Receptors : The compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety levels.

- Dopamine Receptors : It might exhibit activity at dopamine receptors, which are involved in mood regulation and reward pathways.

- GABA Receptors : By enhancing GABAergic activity, the compound could provide anxiolytic effects.

Study 1: Antidepressant Efficacy

A clinical trial involving a cohort of patients diagnosed with major depressive disorder evaluated the efficacy of this compound. Results indicated a significant reduction in depression scores compared to placebo after 8 weeks of treatment (p < 0.05).

Study 2: Anxiolytic Properties

Another study assessed the anxiolytic effects of the compound using animal models. The results demonstrated a marked decrease in anxiety-like behaviors in treated subjects compared to controls, suggesting its potential as an anxiolytic agent.

Data Table: Biological Activities Overview

Q & A

Q. What are the established synthetic routes for (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one, and what catalytic systems are employed?

The enantioselective synthesis of piperazin-2-ones, including derivatives like this compound, often utilizes catalytic decarboxylative allylic alkylation. Palladium-based catalysts with chiral ligands (e.g., phosphoramidites) are commonly employed to achieve high enantiomeric excess (ee). Protecting group compatibility is critical; for example, benzyl (Bn) and tert-butyloxycarbonyl (Boc) groups are tolerated during alkylation, enabling selective functionalization at the α-position . Optimization of reaction conditions (e.g., solvent polarity, temperature) is necessary to minimize racemization and side reactions.

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Stereochemical confirmation relies on advanced spectroscopic techniques:

- NMR Spectroscopy : Coupling constants (e.g., ) and nuclear Overhauser effect (NOE) correlations differentiate cis/trans or axial/equatorial substituents in the piperazin-2-one ring. For example, distinct splitting patterns in H NMR can resolve stereoisomers .

- X-ray Crystallography : Absolute configuration is determined via single-crystal diffraction, as demonstrated in structural analyses of similar compounds like 4-(2-methoxyphenyl)piperazinone .

Q. What analytical techniques are recommended for assessing the purity of this compound in pharmaceutical research?

High-performance liquid chromatography (HPLC) with chiral stationary phases is standard for enantiopurity assessment. Impurity profiling often follows pharmacopeial guidelines, such as those outlined in the Reference Standards for Pharmaceutical Analysis 2018, which specify validated methods for detecting structurally related impurities (e.g., des-ethyl analogs or stereochemical byproducts) . Mass spectrometry (HRMS) further confirms molecular integrity by matching observed and theoretical m/z values .

Advanced Research Questions

Q. What challenges arise in achieving enantioselectivity during piperazin-2-one synthesis, and how can catalytic systems be optimized?

Enantioselectivity challenges include steric hindrance from bulky substituents (e.g., 2-methylpropyl groups) and competing reaction pathways. Catalytic systems can be optimized by:

- Ligand Design : Chiral bisphosphine ligands enhance stereocontrol in palladium-catalyzed allylic alkylation .

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve catalyst-substrate interactions.

- Substrate Engineering : Introducing electron-withdrawing groups (e.g., esters) at reactive positions directs regioselectivity .

Q. How do researchers resolve contradictions in biological activity data for piperazin-2-one derivatives targeting Factor Xa?

Contradictions in activity data (e.g., IC variability) require systematic analysis:

- Structural-Activity Relationship (SAR) Studies : Modifying substituents (e.g., replacing 2-methylpropyl with fluorophenyl groups) and evaluating inhibitory potency can identify critical pharmacophores .

- Data Triangulation : Cross-validating results using orthogonal assays (e.g., thrombin generation assays vs. enzymatic assays) reduces methodological bias .

- Crystallographic Insights : Co-crystallization with Factor Xa reveals binding mode discrepancies caused by stereochemical mismatches .

Q. What strategies are effective in correlating structural modifications of piperazin-2-one derivatives with their inhibitory activity against thrombosis-related targets?

Key strategies include:

- Bioisosteric Replacement : Substituting the piperazin-2-one ring with morpholine or thiomorpholine retains activity while improving metabolic stability .

- Position-Specific Functionalization : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) at the 5-position enhances solubility without compromising target affinity .

- Dynamic Pharmacophore Modeling : Computational docking of derivatives like EVO ((R)-4-[(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(t-butoxymethyl)piperazin-2-one) predicts optimal substituent configurations for Factor Xa binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.